
4-hydroxy-N-(pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-hydroxy-N-(pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as sulfanilides . It has been found in various studies related to the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been confirmed by 1H and 13C NMR and mass spectral data . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Applications De Recherche Scientifique
Synthesis Process Improvement
4-Hydroxy-N-(pyridin-3-yl)benzamide, a compound synthesized from salicylic acid and aminopyridine, can be synthesized with an improved process. The research by Dian (2010) discusses an improved synthesis method for a related compound, 2-Hydroxy-N-(pyridin-4-yl)benzamide, under the catalytic action of triethylamine, yielding high product yields with mild and easily controllable process conditions (Dian, 2010).
Selective Inhibition in Enzymatic Activity
Zimmer et al. (2011) explored the potential of N-(Pyridin-3-yl)benzamides, a class to which this compound belongs, as selective inhibitors of human aldosterone synthase (CYP11B2). They synthesized a series of these compounds, which showed high selectivity as CYP11B2 inhibitors in vitro (Zimmer et al., 2011).
Metabolism in Clinical Applications
Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor with a structural similarity to this compound, in chronic myelogenous leukemia patients. They identified various metabolites and the main metabolic pathways of Flumatinib, which could provide insights into the metabolism of related compounds (Gong et al., 2010).
Luminescent Properties and Multi-Stimuli Response
Research by Srivastava et al. (2017) on pyridyl substituted benzamides showed these compounds have luminescent properties in solution and solid state. They also displayed multi-stimuli-responsive properties, important in the development of responsive materials and sensors (Srivastava et al., 2017).
Antibacterial Activity
Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested their antibacterial activity, demonstrating effectiveness against various bacteria. Such research underscores the potential of benzamide derivatives in antibacterial applications (Mobinikhaledi et al., 2006).
Anticancer Activity
A study by Mohan et al. (2021) on N-(Pyridin-3-yl)benzamide derivatives revealed moderate to good anticancer activity against several human cancer cell lines, suggesting potential therapeutic applications in oncology (Mohan et al., 2021).
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
The future directions for “4-hydroxy-N-(pyridin-3-yl)benzamide” and its derivatives could involve further development and evaluation of their anti-tubercular activity . Additionally, the ligand N-(pyridin-4-yl)benzamide was utilized to facilitate spin-crossover (SCO) cooperativity via both hydrogen bonding from the amide functional group and aromatic contacts via the aromatic rings, indicating potential applications in the field of spin-crossover materials .
Propriétés
IUPAC Name |
4-hydroxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-5-3-9(4-6-11)12(16)14-10-2-1-7-13-8-10/h1-8,15H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCQSOGHIMWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

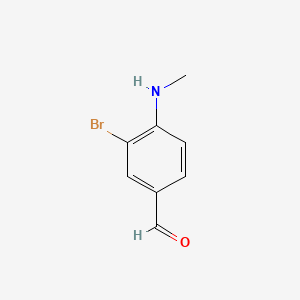

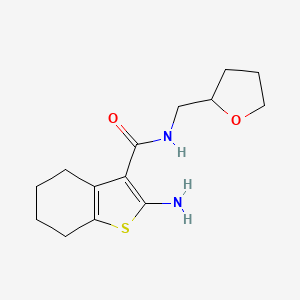

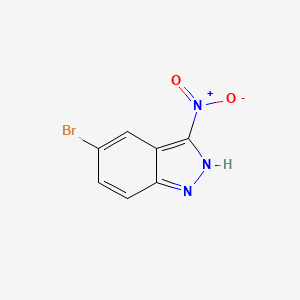
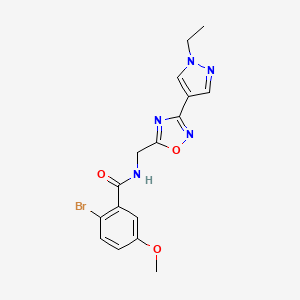
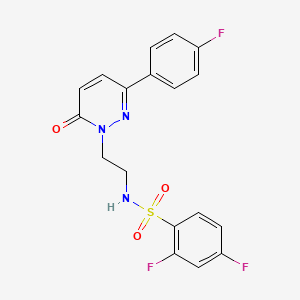
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2840464.png)
![3-benzyl-N-(5-chloro-2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2840465.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2840469.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2840471.png)
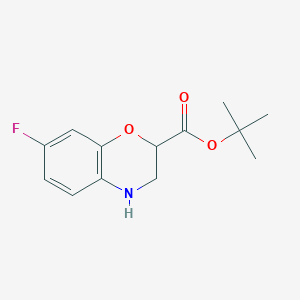
![3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840477.png)